2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole
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Overview
Description
2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole is a fluorinated aromatic compound that features both an imidazole ring and a trifluoromethyl group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-(trifluoromethyl)aniline and glyoxal.
Cyclization Reaction: The aniline derivative undergoes a cyclization reaction with glyoxal in the presence of an acid catalyst to form the imidazole ring.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the imidazole ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole involves its interaction with specific molecular targets. The fluorine atoms and the imidazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated aromatic compound with similar properties.
2-(Trifluoromethyl)phenylboronic acid: Used in similar coupling reactions.
2-(2-Fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one: A structurally related compound with different functional groups.
Uniqueness
2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole is unique due to the combination of the imidazole ring and the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenyl]-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITPSJNIMDJGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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